1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1698291-73-4 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-methyl-3-(oxetan-3-yloxy)pyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O2/c1-10-2-6(8)7(9-10)12-5-3-11-4-5/h2,5H,3-4,8H2,1H3 |
InChI Key |
FPOFNFMMRWGUGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2COC2)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation and Amino Group Installation
A common approach to synthesize substituted 4-aminopyrazoles involves diazotization and azo coupling reactions starting from aminopyrazoles, followed by cyclization. For example, Barabash et al. describe efficient protocols for preparing 4-amino-1,3-bipyrazoles via pyrazolyldiazonium salts reacting with ethyl cyanoacetate under mild conditions, which can be adapted for mono-pyrazole derivatives.
- Diazotization of aminopyrazole with sodium nitrite in acidic medium at low temperature (around 0 to 5 °C).
- Subsequent azo coupling with ethyl cyanoacetate in ethanol/water mixture with sodium acetate as base.
- Cyclization under controlled temperature to yield 4-amino substituted pyrazoles.
This method provides a robust route to install the amino group at the C-4 position of the pyrazole ring.
Introduction of the Oxetan-3-yloxy Group
The oxetane moiety is introduced via nucleophilic substitution reactions involving oxetane derivatives. Literature examples demonstrate the use of oxetan-3-ol derivatives or oxetane-containing nucleophiles reacting with suitable pyrazole intermediates.
A representative method involves:
- Activation of the pyrazole C-3 hydroxyl or halide precursor.
- Nucleophilic substitution with oxetan-3-ol or oxetan-3-yloxy anion under basic conditions.
For example, a procedure analogous to the alkylation of pyrazoles with oxetane derivatives can be conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) using bases like potassium carbonate at elevated temperatures (~80–100 °C).
N-1 Methylation
Methylation at the pyrazole nitrogen (N-1) is typically achieved via alkylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This step is usually performed after the pyrazole ring is constructed but can also be integrated into earlier synthetic steps depending on the stability of intermediates.
Example Synthetic Procedure (Adapted)
| Step | Reagents and Conditions | Outcome/Notes |
|---|---|---|
| 1 | Diazotization of 4-aminopyrazole with NaNO2 in HCl at 0–5 °C | Formation of pyrazolyldiazonium salt |
| 2 | Azo coupling with ethyl cyanoacetate in EtOH/H2O with NaOAc | Formation of hydrazine-substituted intermediate |
| 3 | Cyclization under mild heating | Formation of 4-amino substituted pyrazole |
| 4 | Nucleophilic substitution with oxetan-3-ol or oxetan-3-yloxy anion in DMF/K2CO3 at 80–100 °C | Introduction of oxetan-3-yloxy group at C-3 |
| 5 | N-1 methylation using methyl iodide and base | Final methylation yielding target compound |
This sequence is illustrative and may require optimization for yield and purity.
Analytical and Purification Techniques
- Extraction and Work-up: After reactions, aqueous work-up with ethyl acetate extraction is common to separate organic products.
- Drying agents: Sodium sulfate or magnesium sulfate are used to dry organic layers.
- Purification: Silica gel column chromatography using mixtures of methanol and dichloromethane or ethyl acetate and heptane is effective for isolating pure products.
- Characterization: NMR, LC-MS, and HPLC are standard to confirm structure and purity.
Challenges and Considerations
- The oxetane ring is sensitive to strong acids and bases; reaction conditions must be carefully controlled to avoid ring-opening or decomposition.
- Regioselectivity in pyrazole substitution requires precise control of reaction parameters.
- The lack of extensive literature on this specific compound necessitates adaptation from related pyrazole and oxetane chemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Pyrazole Ring Formation
Pyrazole rings are typically synthesized via condensation reactions between hydrazines and carbonyl compounds. For example, the reaction of hydrazine derivatives with keto groups under acidic or basic conditions forms the five-membered heterocyclic structure. This step may involve intermediates such as pyrazolines, which undergo dehydration to yield the final pyrazole framework .
Reactivity and Functional Group Transformations
The compound’s reactivity stems from its pyrazole and oxetane functionalities:
Pyrazole Ring Reactivity
-
Electrophilic Substitution : The pyrazole ring undergoes substitution at positions 3/5 due to nitrogen-induced electron deficiency. For example, nitration, alkylation, or sulfonation can occur at these sites.
-
Nucleophilic Aromatic Substitution : The amino group (-NH₂) at position 4 can act as a nucleophile, enabling reactions such as acylation or alkylation.
Oxetane Reactivity
-
Ring-Opening Reactions : The oxetane ring is prone to nucleophilic attack under acidic or basic conditions, leading to cleavage of the ether bond. This can generate intermediates for further functionalization.
-
Ring-Expansion : Oxetane can undergo ring-expansion reactions with reagents like Grignard reagents or alkyl halides, forming larger cyclic ethers.
NMR Spectroscopy
-
Pyrazole Protons : In related pyrazole derivatives, ¹H-NMR signals for pyrazole protons typically appear between δ 7.17–7.81 ppm. For example, in pyrazole derivatives, singlets for 3-H and 5-H are observed .
-
Oxetane Protons : The methylene protons of oxetane may resonate as multiplets in the δ 4.24–4.40 ppm range, depending on substitution patterns .
Collision Cross Section (CCS)
Predicted CCS data for related compounds (e.g., [M+H]+ ion) align with molecular weight and structure:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 170.09241 | 133.8 |
| [M+Na]+ | 192.07435 | 139.8 |
Comparison of Structural Analogues
| Compound | Key Features | Applications |
|---|---|---|
| 1,3-Dimethyl-5-(oxetan-3-yloxy)-1H-pyrazol-4-amine | Dual pyrazole/oxetane functionality | Pharmaceutical research |
| 3,5-Dimethylpyrazole | Lacks oxetane; coordination chemistry | Catalysts |
| 4-Aminoantipyrine | Amino group; simpler structure | Analgesics |
Scientific Research Applications
Based on the search results, here's what is known about the compound 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine :
1. Structural Information
- Molecular Formula :
- SMILES : CN1C=C(C(=N1)OC2COC2)N
- InChI : InChI=1S/C7H11N3O2/c1-10-2-6(8)7(9-10)12-5-3-11-4-5/h2,5H,3-4,8H2,1H3
- Compound Name : 1-methyl-3-(oxetan-3-yloxy)pyrazol-4-amine
- CAS No : 1698291-73-4
2. Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 170.09241 | 133.8 |
| $$M+Na]+ | 192.07435 | 139.8 |
| $$M+NH4]+ | 187.11895 | 137.0 |
| $$M+K]+ | 208.04829 | 139.7 |
| $$M-H]- | 168.07785 | 133.7 |
| $$M+Na-2H]- | 190.05980 | 136.1 |
| $$M]+ | 169.08458 | 133.1 |
| $$M]- | 169.08568 | 133.1 |
3. Applications in Synthesis
- The search results show that brominated pyrazoles are useful synthetic intermediates in the search for biologically active compounds and are capable of undergoing transition metal-catalyzed cross-coupling reactions .
- Azetidine derivatives, like 3-(pyrazol-1-yl)azetidine, are present in drugs such as Baricitinib .
- The trifluoromethyl group is present in many pharmacologically active molecules, including fluorinated pyrazoles .
4. Related Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine : Molecular Weight: 153.18 g/mol
- 3-Methyl-1-(oxetan-3-yl)pyrazol-4-amine : Molecular Formula:
- 3-Methoxy-1-methyl-1H-pyrazol-4-amine
5. Limitations
Mechanism of Action
The mechanism of action of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can enhance the compound’s stability and bioavailability, while the pyrazole ring can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical parameters of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine and its analogues:
Substituent Impact on Properties
- Oxetan-3-yloxy (Target Compound): The oxetane ring introduces moderate steric bulk and polarity, improving aqueous solubility relative to trifluoromethyl or aryl groups. Its conformational rigidity may enhance binding specificity in drug-receptor interactions .
- This substituent is prevalent in agrochemicals and antimicrobials .
- Aryloxy Groups (): Phenoxy derivatives like 3-(trifluoromethyl)phenoxy exhibit higher molecular weights and steric hindrance, which may limit bioavailability but improve target selectivity in hydrophobic binding pockets .
- Heteroaromatic Substituents (): Pyridinyl or piperidinyl groups introduce basic nitrogen atoms, enabling hydrogen bonding and salt formation, which can enhance crystallinity and stability .
Biological Activity
1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and an oxetane ring, making it a subject of interest in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 169.18 g/mol. Its unique structure allows for various biological activities, particularly in enzyme inhibition and potential therapeutic applications.
This compound can be synthesized through multi-step organic reactions, which may involve oxidation, reduction, and substitution processes. These synthetic pathways allow for modifications that can enhance the compound's biological activity.
| Property | Details |
|---|---|
| CAS No. | 1698291-73-4 |
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 1-methyl-3-(oxetan-3-yloxy)pyrazol-4-amine |
| InChI Key | FPOFNFMMRWGUGG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The oxetane ring may function as a hydrogen bond donor or acceptor, facilitating binding interactions that modulate enzyme activity and influence various biological pathways, including kinase inhibition.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent antiproliferative activity against human cancer cell lines at low micromolar concentrations (0.75–4.15 μM) without affecting normal cell proliferation . This suggests that the compound could be a lead candidate for developing new anticancer agents.
Study on Antiproliferative Activity
A study evaluated the cytotoxic effects of various pyrazole derivatives, including those related to this compound, against several cancer cell lines. The most potent analogs were found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model without systemic toxicity . This highlights the potential therapeutic application of this compound in cancer treatment.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways relevant to cancer and metabolic disorders. Its ability to modulate enzyme activity suggests it could be useful in designing inhibitors targeting specific pathways involved in disease progression.
Antimicrobial Activity
Additionally, this compound is being explored for its antimicrobial properties. Preliminary studies suggest it may have efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. A representative approach involves reacting hydrazine derivatives with ketones or nitriles in aqueous alcohols under acidic conditions, as seen in pyrazol-3-amine syntheses . For example, copper-catalyzed coupling (e.g., using CuBr) with cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieves C-N bond formation, followed by extraction and chromatographic purification . Yield optimization depends on:
- Catalyst loading : Higher Cu(I) concentrations (e.g., 5 mol%) improve cross-coupling efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.
- Temperature : Prolonged heating (e.g., reflux) may degrade sensitive intermediates.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The oxetane ring protons resonate at δ 4.5–5.0 ppm (split into multiplets due to ring strain), while the pyrazole C4-amine proton appears as a singlet near δ 6.8–7.2 ppm .
- IR Spectroscopy : Stretching vibrations for the oxetane ether (C-O-C) appear at ~1100 cm⁻¹, and N-H bending (amine) near 1600 cm⁻¹ .
- HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass (e.g., m/z 196.1085 for C₈H₁₄N₃O₂) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for analyzing electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (MEP) surfaces, and Mulliken charges . For instance:
- HOMO-LUMO : A narrow gap (<4 eV) suggests high reactivity, with electron-rich regions (e.g., pyrazole N atoms) as nucleophilic sites.
- MEP Maps : Positive potentials (blue regions) highlight electrophilic centers, guiding derivatization strategies.
Validation involves comparing calculated NMR shifts with experimental data (RMSD < 0.3 ppm) .
Q. How can contradictions in biological activity data for pyrazole derivatives be resolved through SAR studies?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies require:
- Controlled substitution : Vary the oxetane moiety (e.g., replace with tetrahydrofuran) while keeping the pyrazole core constant .
- Bioassay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and dose ranges.
- Data normalization : Express activity as IC₅₀ values relative to a positive control (e.g., doxorubicin) to account for assay variability .
Q. What challenges arise in regioselective functionalization of the pyrazole ring, and how can catalytic methods address them?
- Methodological Answer : Regioselectivity issues stem from competing N1 vs. N2 alkylation. Strategies include:
- Directing groups : Use temporary protecting groups (e.g., SEM) on the amine to steer substitution to C3 .
- Transition-metal catalysis : Pd(0)/Xantphos systems enable selective C-H arylation at C5 .
- Solvent effects : Non-polar solvents (toluene) favor N1 alkylation, while DMF promotes C3 functionalization .
Q. How do intermolecular interactions in crystal structures inform derivative design for improved physicochemical properties?
- Methodological Answer : X-ray crystallography of analogs reveals key interactions:
- Hydrogen bonding : Intramolecular N-H⋯N bonds stabilize planar conformations, enhancing solubility via exposed polar groups .
- π-Stacking : Aromatic rings stacking along the c-axis improve thermal stability but may reduce bioavailability.
Design modifications (e.g., adding PEG chains) disrupt excessive stacking while retaining H-bond networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
